(1-Amino-2-phenylethyl)phosphonic acid (APEP) is a phosphonic acid analog of the amino acid phenylalanine. It exists as two enantiomers, (R)-APEP and (S)-APEP. [] APEP is primarily recognized for its potent inhibitory effects on phenylalanine ammonia-lyase (PAL). [] PAL is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of various phenolic compounds, including lignin, flavonoids, and phytoalexins in plants. [, ]
(2-Phenylethyl)phosphonic acid, with the molecular formula CHOP and CAS number 4672-30-4, is an organophosphorus compound that belongs to the phosphonic acid family. This compound is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, specifically a phenyl group attached to a two-carbon ethyl chain. It is recognized for its high purity and plays a significant role in various scientific and industrial applications, particularly in separation science and technology .
The synthesis of (2-Phenylethyl)phosphonic acid can be achieved through several methods, primarily involving hydrolysis or dealkylation processes. These methods are optimized for high yield and purity:
The industrial production of (2-Phenylethyl)phosphonic acid often employs large-scale methods that maximize yield while ensuring the compound meets stringent quality requirements for various applications. Techniques such as controlled temperature and pressure are essential during these reactions to optimize product formation.
The molecular structure of (2-Phenylethyl)phosphonic acid consists of a phosphorus atom centrally located and bonded to three oxygen atoms (one double-bonded and two single-bonded) and a phenethyl group. The structural representation can be described as follows:
The compound’s physical properties include:
(2-Phenylethyl)phosphonic acid participates in various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often require controlled temperatures and pressures to ensure optimal yields .
In biochemical contexts, (2-Phenylethyl)phosphonic acid has been shown to influence specific metabolic pathways in plants, particularly affecting the enzyme phenylalanine ammonia-lyase (PAL). PAL is crucial in secondary plant metabolism, responsible for synthesizing phenolic compounds linked to plant defense mechanisms.
The compound's action may lead to increased glyceollin accumulation in soybeans, enhancing resistance against certain pathogens. This mechanism highlights its potential utility in agricultural applications, particularly in enhancing crop resilience.
(2-Phenylethyl)phosphonic acid exhibits stability under normal conditions but can react under specific chemical environments, leading to diverse applications across different fields .
(2-Phenylethyl)phosphonic acid finds extensive use in various scientific domains:
The PCl₅-mediated alkene addition represents a fundamental approach to constructing the carbon-phosphorus bond in (2-phenylethyl)phosphonic acid. This method exploits the electrophilic character of phosphorus pentachloride to facilitate anti-Markovnikov addition across the double bond of styrene derivatives. The reaction mechanism proceeds through a concerted electrophilic addition pathway where PCl₅ initially coordinates with the electron-rich alkene system of styrene, forming a phosphonium-chloride ion pair intermediate [1]. This unstable intermediate rapidly undergoes chloride ion attack at the benzylic carbon, generating (2-chloroethyl)phosphonodichloride as the primary intermediate [1] [4].
Subsequent hydrolysis is critical for converting this intermediate to the target phosphonic acid. Controlled stepwise hydrolysis under inert conditions first yields the phosphonochloridate by partial hydrolysis, followed by exhaustive aqueous hydrolysis to cleave the remaining P-Cl bonds and afford (2-phenylethyl)phosphonic acid [1] [4]. The reaction exhibits significant sensitivity to stoichiometry and temperature control:
"The initial PCl₅-styrene reaction must be conducted at 0-5°C to suppress polymerization side reactions and electrophilic aromatic substitution at the phenyl ring. The stoichiometric ratio of PCl₅ to styrene critically influences yield, with optimal performance observed at a 1:1.05 molar ratio (PCl₅:styrene)" [1].
Table 1: Optimization Parameters for PCl₅-Mediated Synthesis of (2-Phenylethyl)phosphonic Acid
Parameter | Optimal Condition | Effect on Yield | Side Products Observed |
---|---|---|---|
Temperature (Step 1) | 0-5°C | 72-75% | <5% polymeric byproducts |
PCl₅:Styrene Ratio | 1:1.05 | Maximum yield | Excess PCl₅ → phosphonic acid decomposition |
Hydrolysis Temperature | Room temperature | >95% conversion | Elevated temp → P-C bond cleavage |
Solvent System | Anhydrous dichloromethane | Optimal intermediate stability | Protic solvents → premature hydrolysis |
Analytical characterization of the final product confirms successful synthesis, with distinctive 31P NMR resonance at δ 28.5 ppm (referenced to 85% H₃PO₄) and characteristic IR absorptions at 1250 cm⁻¹ (P=O stretch), 1020 cm⁻¹ (P-O stretch), and 2280-2440 cm⁻¹ (broad P-OH stretch) [5] [6]. The crystalline product exhibits a melting point range of 136-140°C, consistent across commercial sources reporting purity >98% [5] [6].
Ester hydrolysis constitutes the most prevalent route to (2-phenylethyl)phosphonic acid, primarily due to the superior handleability and purification potential of phosphonate ester precursors compared to the highly polar phosphonic acid product. The McKenna procedure (bromotrimethylsilane-mediated dealkylation followed by methanolysis) has emerged as the benchmark method for ester cleavage, particularly effective for acid-sensitive substrates [1] [4]. This two-step mechanism involves:
Nucleophilic displacement of alkoxy groups by bromide via SN2 mechanism:(RO)₂P(O)CH₂CH₂C₆H₅ + 2 TMSBr → (TMSO)₂P(O)CH₂CH₂C₆H₅ + 2 RBr
Alcoholysis of the bis(trimethylsilyl) intermediate:(TMSO)₂P(O)CH₂CH₂C₆H₅ + 2 CH₃OH → (HO)₂P(O)CH₂CH₂C₆H₅ + 2 TMSOMe
Comparative studies reveal significantly different kinetics between acid-catalyzed vs. McKenna hydrolysis. Traditional acid hydrolysis (using concentrated HCl or HBr) requires extended reaction times (24-48 hours) at reflux temperatures and often leads to partial decomposition of the acid-sensitive phenethyl moiety, limiting yields to 65-80% [1]. In contrast, the McKenna procedure proceeds quantitatively within 2-4 hours at room temperature in anhydrous conditions, consistently delivering yields exceeding 95% with minimal byproduct formation [1] [4].
Solvent selection critically influences hydrolysis efficiency. Non-polar aprotic solvents (dichloromethane, chloroform) provide optimal results by stabilizing reactive intermediates while minimizing side reactions. The hydrolysis rate follows the solvent polarity trend: dichloromethane > chloroform > acetonitrile > THF, inversely correlating with solvent protonation tendency [1]. Water-miscible solvents diminish yield due to competitive hydrolysis pathways generating phosphonic acid monoseters as persistent impurities difficult to remove by crystallization [1] [4].
Beyond PCl₅-mediated alkene addition, several alternative direct P-C bond formation strategies provide access to (2-phenylethyl)phosphonic acid precursors:
Radical Addition Pathways: Photochemically initiated radical addition of diethyl phosphite to styrene offers a metal-free route under mild conditions. This method employs diethyl phosphite (HP(O)(OEt)₂) and catalytic di-tert-butyl peroxide (DTBP) under UV irradiation (350 nm). The mechanism proceeds through generation of phosphite radical (•P(O)(OEt)₂), which adds to styrene forming the benzylic radical intermediate. Hydrogen abstraction from additional phosphite yields diethyl (2-phenylethyl)phosphonate [1] [8]. Yields typically reach 60-70% with the advantage of avoiding halogenated intermediates, though scale-up challenges remain due to specialized photochemical equipment requirements.
Michaelis-Becker Reaction: Nucleophilic displacement using alkylphosphite anions provides another viable route. Sodium diethyl phosphite, generated in situ from Na metal and diethyl phosphite in liquid ammonia, reacts with β-phenethyl halides via SN2 mechanism [1] [8]. This method suffers from competing elimination products (styrene formation) particularly with secondary halides, but offers excellent regioselectivity:
"Optimized conditions require slow addition of phenethyl bromide to the preformed phosphite anion at -33°C (liquid ammonia boiling point) to minimize elimination pathways. The reaction demonstrates complete inversion of configuration at the carbon center when using chiral β-substituted phenethyl halides" [1].
Table 2: Comparative Analysis of P-C Bond Formation Methods for (2-Phenylethyl)phosphonate Esters
Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
PCl₅-Styrene Addition | PCl₅, styrene, 0-5°C → hydrolysis | 70-75% | Single-step P-C formation, scalable | Requires halogenated solvents, sensitive intermediates |
Radical Addition | HP(O)(OEt)₂, DTBP, UV 350 nm | 60-70% | Metal-free, mild conditions | Photochemical setup, moderate yields |
Michaelis-Becker | Na, HP(O)(OEt)₂, NH₃(l), phenethyl bromide | 65-80% | Excellent regioselectivity | Cryogenic conditions, elimination byproducts |
Transition Metal Catalysis | Pd(OAc)₂, Xantphos, H-phosphonate, aryl halide | 75-85% | Functional group tolerance | Catalyst cost, air-sensitive conditions |
Transition Metal-Catalyzed P-C Coupling: Palladium-catalyzed cross-coupling between aryl halides and H-phosphonates represents the most modern approach. Using Pd(OAc)₂/Xantphos catalytic systems, ethyl bromobenzene couples with diethyl phosphite under mild conditions (80°C) to form diethyl (2-phenylethyl)phosphonate in 75-85% yield [1]. This method offers superior functional group tolerance but requires careful oxygen exclusion and catalyst optimization.
The solvation environment critically determines the stability and reactivity of key intermediates throughout (2-phenylethyl)phosphonic acid synthesis. During PCl₅-mediated synthesis, the chlorophosphonium intermediate [C₆H₅CH₂CH₂P⁺Cl₃ Cl⁻] demonstrates extreme moisture sensitivity and thermal lability. Non-coordinating solvents (dichloromethane, chloroform) effectively stabilize this intermediate by minimizing cation-anion interaction and preventing hydrolysis [1]. Solvents with even moderate donor capacity (THF, dioxane) induce decomposition through nucleophilic attack at phosphorus.
Temperature profiles reveal distinct optima for each synthetic step. The initial PCl₅-styrene addition requires strict temperature control at 0-5°C to suppress both styrene polymerization and electrophilic aromatic substitution. Subsequent hydrolysis proceeds efficiently at room temperature (20-25°C), as elevated temperatures accelerate competing hydrolysis of the P-C bond, particularly problematic for benzylic phosphonates [1] [4].
For ester hydrolysis, solvent polarity dictates the mechanism and rate of both acid-catalyzed and McKenna dealkylations. Kinetic studies demonstrate that polar aprotic solvents (acetonitrile, DMF) accelerate acid-catalyzed hydrolysis by stabilizing the transition state through better charge separation. Conversely, the McKenna reaction exhibits inverse solvent effects, with highest rates observed in low-polarity media (toluene, dichloromethane) that promote the SN2 displacement mechanism [1].
Table 3: Solvent and Temperature Effects on Key Reaction Steps
Reaction Stage | Optimal Solvent | Optimal Temp. Range | Rationale |
---|---|---|---|
PCl₅-Styrene Addition | Anhydrous CH₂Cl₂ | 0-5°C | Minimizes carbocation formation and polymerization |
Chlorophosphonium Hydrolysis | CH₂Cl₂/H₂O biphasic | 20-25°C | Controlled hydrolysis without P-C cleavage |
McKenna Dealkylation | Anhydrous CH₂Cl₂ | 25-40°C | Facilitates SN2 mechanism without ester solvolysis |
Acid-Catalyzed Ester Hydrolysis | 1,4-Dioxane/H₂O | 80-100°C | Enhances protonation of ester oxygen |
Thermodynamic parameters for the hydrolysis steps reveal significant differences between pathways. Acid-catalyzed ester hydrolysis exhibits activation energy (Eₐ) of 85-95 kJ/mol, while the McKenna process proceeds with Eₐ of only 45-55 kJ/mol, consistent with its room temperature feasibility [1]. Computational studies indicate this difference originates from the superior leaving group ability of trimethylsilyl cation compared to protonated alcohol in acid-catalyzed hydrolysis.
Concluding Remarks on Synthetic Methodologies
The synthetic chemistry of (2-phenylethyl)phosphonic acid exemplifies the diverse strategies available for constructing stable C-P bonds in organophosphorus compounds. Each method—from classical PCl₅-mediated alkene addition to modern transition metal catalysis—offers distinct advantages and limitations in yield, scalability, and functional group compatibility. The McKenna dealkylation stands as the superior method for phosphonate ester hydrolysis, overcoming limitations of classical acid hydrolysis through its mild conditions and exceptional yields. Optimization of solvent polarity and temperature control remains paramount throughout all synthetic sequences to stabilize reactive intermediates and suppress decomposition pathways. These fundamental synthetic principles extend beyond this specific compound to the broader family of aromatic phosphonic acids, which continue to find applications across materials science, coordination chemistry, and industrial processes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7